1-Docosyl-4-(4-hydroxystyryl)pyridinium bromide
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Overview
Description
1-Docosyl-4-(4-hydroxystyryl)pyridinium bromide is a chemical compound with the molecular formula C35H56BrNO and a molecular weight of 586.73 g/mol It is known for its unique structure, which includes a long docosyl chain and a pyridinium ring substituted with a hydroxystyryl group
Preparation Methods
The synthesis of 1-Docosyl-4-(4-hydroxystyryl)pyridinium bromide typically involves the following steps:
Starting Materials: The synthesis begins with docosyl bromide and 4-(4-hydroxystyryl)pyridine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Reaction Mechanism: The docosyl bromide reacts with 4-(4-hydroxystyryl)pyridine through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Chemical Reactions Analysis
1-Docosyl-4-(4-hydroxystyryl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the styryl group can be reduced to form a saturated alkyl chain.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Docosyl-4-(4-hydroxystyryl)pyridinium bromide has several scientific research applications:
Material Science: It is used as a component in the synthesis of non-linear optical materials due to its unique electronic properties.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine:
Industry: Its applications in industry are limited but may include use in specialized coatings and materials.
Mechanism of Action
The mechanism by which 1-Docosyl-4-(4-hydroxystyryl)pyridinium bromide exerts its effects is primarily related to its electronic structure. The pyridinium ring and hydroxystyryl group contribute to its ability to participate in various chemical reactions. The long docosyl chain provides hydrophobic properties, making it useful in surfactant applications .
Comparison with Similar Compounds
1-Docosyl-4-(4-hydroxystyryl)pyridinium bromide can be compared with other similar compounds, such as:
1-Docosyl-4-(4-methoxystyryl)pyridinium bromide: Similar structure but with a methoxy group instead of a hydroxyl group.
1-Docosyl-4-(4-aminostyryl)pyridinium bromide: Contains an amino group, which alters its reactivity and applications.
1-Docosyl-4-(4-chlorostyryl)pyridinium bromide:
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
116846-69-6 |
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Molecular Formula |
C35H56BrNO |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
4-[(E)-2-(1-docosylpyridin-1-ium-4-yl)ethenyl]phenol;bromide |
InChI |
InChI=1S/C35H55NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-36-31-28-34(29-32-36)23-22-33-24-26-35(37)27-25-33;/h22-29,31-32H,2-21,30H2,1H3;1H |
InChI Key |
UMFHSVIHWZOGQK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)O.[Br-] |
Origin of Product |
United States |
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